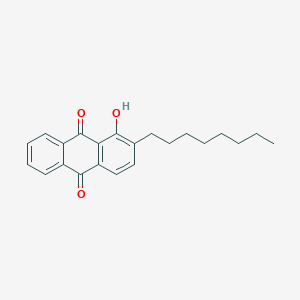
1-Hydroxy-2-octylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-octylanthracene-9,10-dione is an organic compound with the molecular formula C({22})H({24})O(_{3}). It belongs to the class of anthraquinones, which are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals . This compound is characterized by the presence of a hydroxy group at the first position and an octyl group at the second position on the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-octylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with octanoyl chloride, followed by oxidation to introduce the quinone functionality. The hydroxy group can be introduced via a subsequent hydroxylation reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-octylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: The hydroxy and octyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1-Hydroxy-2-octylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-octylanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The hydroxy and octyl groups play a crucial role in modulating its activity. The compound can interact with cellular enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the specific pathways involved .
Comparison with Similar Compounds
- 1-Hydroxy-2-methylanthracene-9,10-dione
- 1-Hydroxy-2-ethylanthracene-9,10-dione
- 1-Hydroxy-2-propylanthracene-9,10-dione
Comparison: 1-Hydroxy-2-octylanthracene-9,10-dione is unique due to the presence of the longer octyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
90395-97-4 |
|---|---|
Molecular Formula |
C22H24O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-hydroxy-2-octylanthracene-9,10-dione |
InChI |
InChI=1S/C22H24O3/c1-2-3-4-5-6-7-10-15-13-14-18-19(20(15)23)22(25)17-12-9-8-11-16(17)21(18)24/h8-9,11-14,23H,2-7,10H2,1H3 |
InChI Key |
HXTGXHDAKMEYEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


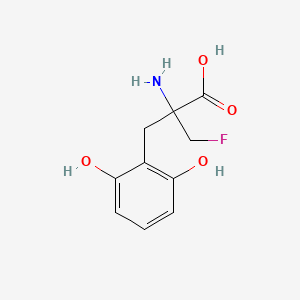
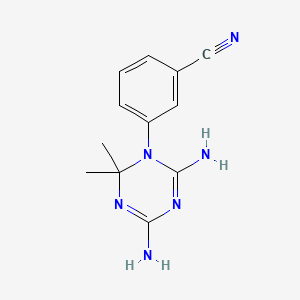
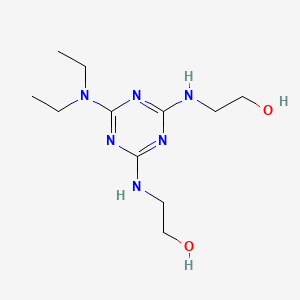
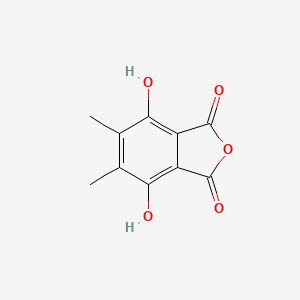
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)

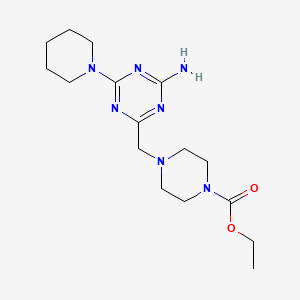
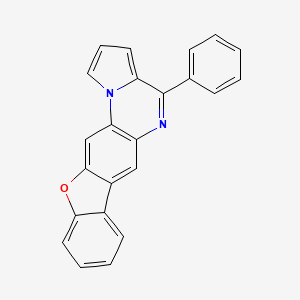
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
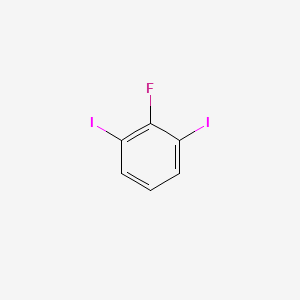
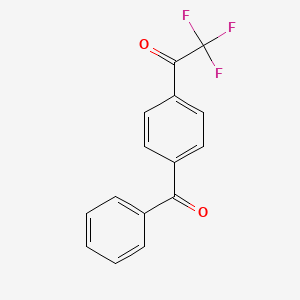
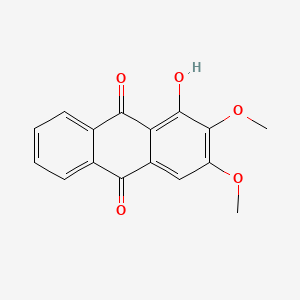
![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
